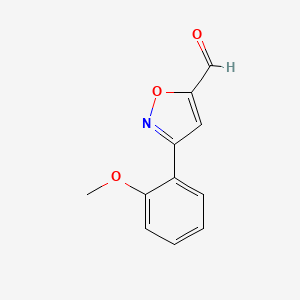

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11-5-3-2-4-9(11)10-6-8(7-13)15-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOISEUFQRSBSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695994 | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808740-33-2 | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde (CAS 808740-33-2): Synthesis, Characterization, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-(2-methoxy-phenyl)-isoxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. While specific peer-reviewed synthesis protocols for this exact molecule are not widely published, this document outlines a robust and scientifically sound synthetic strategy based on well-established principles of isoxazole formation. We will detail a representative two-step protocol centered on the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne. The narrative emphasizes the mechanistic rationale behind procedural choices, outlines a comprehensive workflow for purification, and presents a full suite of expected analytical data for unambiguous structural verification. This guide is designed to empower researchers to confidently synthesize and utilize this versatile intermediate for the development of novel, complex molecular architectures.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from a combination of favorable properties: it is a bioisostere for various functional groups, participates in hydrogen bonding, and possesses a stable aromatic character, all while maintaining a favorable metabolic profile.

The specific compound, this compound, is of particular strategic interest. The 3-aryl substitution provides a lipophilic anchor and a vector for exploring structure-activity relationships, while the formyl group at the 5-position is a uniquely versatile chemical handle. This aldehyde can be readily transformed into a vast array of other functional groups—amines, alcohols, carboxylic acids, and more—making it an ideal starting point for library synthesis and late-stage functionalization in drug discovery programs.[2]

Compound Profile & Physicochemical Properties

A clear understanding of a compound's physical properties is critical for experimental design, including solvent selection, purification strategy, and storage. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 808740-33-2 | [3],[4] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | Expected to be a solid (e.g., pale yellow needles for its isomer) | [2] |

| Melting Point | Not experimentally determined (isomer melts at 72-79 °C) | [2] |

| Boiling Point | 351.6 ± 32.0 °C | Predicted |

| Density | 1.25 ± 0.1 g/cm³ | Predicted |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, etc.) |

Proposed Synthetic Strategy & Mechanistic Rationale

The most reliable and modular method for constructing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). Our proposed synthesis leverages this powerful transformation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target isoxazole ring breaks the C5-O and C3-C4 bonds, revealing the two key synthons: 2-methoxyphenyl nitrile oxide and propynal (also known as propargyl aldehyde).

Forward Synthesis & Mechanism

The synthesis is executed in two primary stages:

-

Oxime Formation: Standard condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base yields the crucial precursor, 2-methoxybenzaldoxime.

-

In Situ Nitrile Oxide Generation and Cycloaddition: Nitrile oxides are highly reactive and prone to dimerization, so they are almost always generated in situ.[6][7] The aldoxime is oxidized (e.g., with aqueous sodium hypochlorite) to the corresponding hydroximoyl chloride, which then undergoes base-mediated elimination to form the 2-methoxyphenyl nitrile oxide. This highly reactive dipole is immediately trapped by the dipolarophile, propynal, which is present in the reaction mixture. The cycloaddition proceeds via a concerted, pericyclic mechanism to regioselectively form the desired 3,5-disubstituted isoxazole ring.[8][9]

Detailed Experimental Protocol (Representative Method)

Disclaimer: This is a representative protocol based on established chemical literature. Researchers should perform their own optimization and safety assessments.

Workflow Overview

Part A: Synthesis of 2-Methoxybenzaldoxime

Materials:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 3:1 mixture of ethanol and water.

-

Add sodium acetate (1.5 eq) portion-wise and stir the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).

-

Once complete, reduce the volume of ethanol in vacuo.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

-

2-Methoxybenzaldoxime (from Part A, 1.0 eq)

-

Propynal (1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Sodium hypochlorite solution (household bleach, ~6-8%, 1.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-methoxybenzaldoxime (1.0 eq) and propynal (1.1 eq) in DCM in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Scientist's Note: Cooling is critical to manage the exothermicity of the oxidation and to minimize the self-dimerization of the highly reactive nitrile oxide intermediate.[7]

-

-

Add the sodium hypochlorite solution dropwise to the stirred mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Scientist's Note: The bleach acts as a mild, inexpensive, and effective oxidizing agent to convert the oxime to the hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to generate the nitrile oxide in situ.[10]

-

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Structural Verification & Expected Analytical Data

Unambiguous characterization is essential for validating the successful synthesis of the target compound. The following data are predicted based on the known spectroscopic behavior of this class of molecules.[10][11][12][13]

| Technique | Expected Observations |

| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the isoxazole. δ ~7.4-7.6 ppm (m, 1H): Aromatic proton. δ ~7.0-7.2 ppm (m, 2H): Aromatic protons. δ ~6.8-7.0 ppm (s, 1H): Isoxazole C4-H proton. δ ~3.9-4.0 ppm (s, 3H): Methoxy protons (-OCH₃). |

| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl (C=O). δ ~160-170 ppm: Isoxazole C3 and C5. δ ~110-160 ppm: Aromatic carbons. δ ~100-105 ppm: Isoxazole C4. δ ~55-56 ppm: Methoxy carbon (-OCH₃). |

| FT-IR | ν ~1700-1715 cm⁻¹: Strong C=O stretch (aldehyde). ν ~1600-1610 cm⁻¹: C=N stretch (isoxazole ring). ν ~2850 & 2750 cm⁻¹: C-H stretches (aldehyde). ν ~1240-1260 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). |

| HRMS (ESI+) | Calculated for C₁₁H₁₀NO₃ [M+H]⁺: 204.0655. Found: 204.xxxx. |

Safety, Handling, and Storage

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Reagents: Aldehydes can be irritants. Propynal is volatile and toxic. Sodium hypochlorite is corrosive and an oxidant. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The final compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation of the aldehyde functionality.[2]

Conclusion

References

-

Dong, F., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Organic & Biomolecular Chemistry, 14(33), 7868–7872. Available at: [Link]

- Supporting Information for a relevant synthesis. (n.d.). General Procedure.

- Supporting Information for compounds 2,3,4,5. (n.d.). Analytical data for compounds.

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Available at: [Link]

-

RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. Available at: [Link]

-

ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

-

MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available at: [Link]

-

ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

-

Scholarly Community Encyclopedia. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

-

HETEROCYCLES. (2004). Regioselectivity of Intramolecular Nitrile Oxide–Allene Cycloadditions. Available at: [Link]

-

PubMed. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene. Available at: [Link]

-

Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

-

Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]

-

NIH. (2007). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Available at: [Link]

-

ResearchGate. (2022). In situ generation of a nitrile oxide from aldoxime 5. Retrieved from [Link]

-

Preprints.org. (2024). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds. Available at: [Link]

-

Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. sciarena.com [sciarena.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-journals.org [beilstein-journals.org]

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Profile of 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 808740-33-2), a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic drug development. The document elucidates the molecule's structural features, physicochemical properties, and key spectroscopic signatures. Furthermore, it details robust synthetic strategies, including the classical chalcone-cyclization pathway and the Vilsmeier-Haack formylation of a pre-formed isoxazole core, offering mechanistic insights into these transformations. Detailed experimental protocols and predictive spectroscopic data tables are provided to serve as a practical reference for researchers. The guide contextualizes the molecule's utility as a versatile synthetic intermediate, stemming from the established pharmacological importance of the isoxazole scaffold and the synthetic versatility of the carbaldehyde functional group.

Section 1: Introduction to the Isoxazole Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the isoxazole ring system holds a privileged position.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs, including the antibacterial agent Sulfamethoxazole and the anti-inflammatory drug Leflunomide.[2][3] The isoxazole core is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing ligand-target interactions through hydrogen bonding and dipole interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][3][4][5][6]

The subject of this guide, this compound, combines three critical structural motifs:

-

The Isoxazole Core : Provides the foundational scaffold known for its biological relevance and chemical stability.

-

The 2-Methoxyphenyl Substituent : The methoxy group can significantly influence a molecule's pharmacokinetic profile by modulating its lipophilicity and metabolic pathways. It can also form key hydrogen bond interactions with biological targets.

-

The C5-Carbaldehyde Group : This aldehyde function is a highly versatile synthetic handle, enabling a wide array of subsequent chemical modifications to build molecular complexity and develop compound libraries for structure-activity relationship (SAR) studies.

This molecule is therefore not just a static structure but a dynamic building block for the synthesis of novel, biologically active compounds.[7]

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides a baseline for its handling, storage, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 808740-33-2 | [8] |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 351.6 ± 32.0 °C | [8] |

| InChI Key | XOISEUFQRSBSTC-UHFFFAOYSA-N | |

| SMILES | COc1ccccc1-c2cc(C=O)on2 |

Structurally, the molecule is characterized by the planar, aromatic isoxazole ring. The C3 position is substituted with a methoxy-bearing phenyl ring. Due to steric hindrance, the phenyl ring is expected to be twisted out of the plane of the isoxazole ring. The C5 position is functionalized with the electron-withdrawing carbaldehyde group, which influences the reactivity of the isoxazole ring itself.

Section 3: Synthetic Strategies and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Strategy 1: Cyclization of α,β-Unsaturated Precursors (Chalcone Analogue Route)

A prevalent and robust method for constructing the isoxazole ring is the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[1][2][9] This pathway involves two primary stages: the synthesis of the chalcone precursor and its subsequent cyclization.

Step 1: Synthesis of (E)-3-(2-methoxyphenyl)-1-(oxazol-5-yl)prop-2-en-1-one (Chalcone Analogue)

-

To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) and a suitable methyl ketone (e.g., 5-acetyl-oxazole, 1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Maintain stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the purified chalcone.

Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a classic base-catalyzed reaction ideal for forming the α,β-unsaturated ketone system from an aldehyde and a ketone.[10] Ethanol is a common solvent that facilitates the solubility of both reactants. The basic conditions deprotonate the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl.

Step 2: Cyclization to form 3-(2-methoxyphenyl)isoxazole

-

Dissolve the synthesized chalcone (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.5 eq) followed by an aqueous solution of sodium hydroxide (2.0 eq).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the 3-(2-methoxyphenyl)isoxazole derivative.

Causality Behind Experimental Choices: Hydroxylamine first reacts with the ketone of the chalcone to form an oxime intermediate. The subsequent base-catalyzed intramolecular cyclization, followed by dehydration, results in the formation of the stable aromatic isoxazole ring.[4]

Caption: Chalcone cyclization pathway to form the isoxazole ring.

Strategy 2: Formylation of a Pre-formed Isoxazole Ring (Vilsmeier-Haack Approach)

An alternative strategy involves first synthesizing the 3-(2-methoxyphenyl)isoxazole core and then introducing the aldehyde at the C5 position. The Vilsmeier-Haack reaction is the classic and highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[11][12]

-

In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-(2-methoxyphenyl)isoxazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of an aqueous sodium hydroxide or sodium carbonate solution.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(2-methoxyphenyl)isoxazole-5-carbaldehyde.

Causality Behind Experimental Choices: The reaction of POCl₃ with DMF forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[13] The isoxazole ring, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution, attacking the Vilsmeier reagent.[12] Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[11]

Caption: Vilsmeier-Haack reaction for formylation of the isoxazole core.

Section 4: Spectroscopic Characterization and Data Interpretation

While Sigma-Aldrich notes that specific analytical data is not collected for this product sold to early discovery researchers, a robust prediction of its spectral characteristics can be made based on the analysis of closely related structures. This predictive data is invaluable for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. |

| ~7.8 - 7.2 | Multiplet (m) | 4H | Ar-H | Protons on the 2-methoxyphenyl ring. |

| ~7.0 - 7.2 | Singlet (s) | 1H | Isoxazole C4-H | A characteristic singlet for the lone proton on the isoxazole ring, appearing in the aromatic region.[14] |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet around this value.[5] |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is significantly deshielded. |

| ~170 | Isoxazole C5 | Carbon attached to the aldehyde group. |

| ~163 | Isoxazole C3 | Carbon attached to the phenyl ring. |

| ~157 | Ar-C (C-OCH₃) | Aromatic carbon bonded to the electron-donating methoxy group. |

| ~132 - 120 | Ar-C | Remaining aromatic carbons of the phenyl ring. |

| ~112 | Ar-C | |

| ~105 | Isoxazole C4 | The CH carbon of the isoxazole ring. |

| ~55.5 | -OCH₃ | Methoxy group carbon. |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~3100 | Ar C-H | Stretch |

| ~2950, 2850 | Aliphatic C-H (-OCH₃) | Stretch |

| ~1700 - 1715 | C=O (Aldehyde) | Strong, sharp stretch |

| ~1610 | C=N (Isoxazole) | Stretch |

| ~1580, 1480 | C=C (Aromatic) | Stretch |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch |

| ~1170 | C-O (Isoxazole Ring) | Ring Stretch[4] |

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 203.06 (for C₁₁H₉NO₃)

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z = 175), CHO (m/z = 174), and potentially cleavage of the isoxazole ring or the methoxy group.

Section 5: Applications in Synthetic and Medicinal Chemistry

This compound is primarily valued as a synthetic intermediate.[7] The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the rapid diversification of the core structure. Key transformations include:

-

Oxidation: Conversion to the corresponding carboxylic acid, which can then be used for amide coupling reactions.

-

Reduction: Conversion to a primary alcohol, a useful building block for ether or ester synthesis.

-

Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, a cornerstone of medicinal chemistry.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Elongation of the carbon chain by forming new C=C bonds.

-

Condensation Reactions: Formation of imines, hydrazones, and other derivatives.

By leveraging these reactions, researchers can efficiently synthesize libraries of novel isoxazole-based compounds to probe for various biological activities, from anti-cancer to anti-inflammatory effects.[5][7]

Section 6: Conclusion

This compound is a well-defined molecular entity with significant potential in drug discovery and development. Its structure combines the pharmacologically relevant isoxazole ring with a versatile aldehyde handle, making it an ideal starting point for synthetic exploration. Understanding its synthesis through established pathways like chalcone cyclization or Vilsmeier-Haack formylation, coupled with a firm grasp of its spectroscopic properties, empowers researchers to effectively utilize this compound in the design and creation of next-generation therapeutics.

References

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.

- Karaburun, A. C., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

-

Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]

-

Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

-

Supporting Information. (n.d.). 3-(2-chlorophenyl)-5-phenylisoxazole. Available at: [Link]

-

Abu-Hamed, E. E., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 808740-33-2 [chemicalbook.com]

- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijbpas.com [ijbpas.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

Foreword: The Isoxazole-5-carbaldehyde Scaffold - A Nexus of Synthetic Versatility and Biological Potential

An In-Depth Technical Guide to the Biological Activity of Substituted Isoxazole-5-carbaldehydes

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutics, including established drugs like the antibiotic sulfamethoxazole and the anti-inflammatory valdecoxib.[3][4] This guide delves into a specific, highly reactive, and synthetically valuable subset: substituted isoxazole-5-carbaldehydes.

The aldehyde functionality at the 5-position is not merely a substituent; it is a versatile chemical handle. It serves as an electrophilic center, primed for reactions to form a diverse array of derivatives, most notably Schiff bases and hydrazones. This synthetic accessibility allows for the systematic exploration of chemical space, enabling researchers to fine-tune molecular properties and optimize biological activity. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of compounds derived from the isoxazole-5-carbaldehyde core, aimed at researchers, scientists, and drug development professionals. We will dissect the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Core Scaffold: 3-Substituted Isoxazole-5-carbaldehyde

The strategic synthesis of the isoxazole-5-carbaldehyde core is paramount for the subsequent generation of derivative libraries. A common and effective route begins with readily available substituted acetophenones, proceeding through a multi-step sequence that offers good yields and control over the substitution at the 3-position.

The rationale for this pathway lies in its stepwise and robust nature. The initial Claisen condensation creates a β-diketone intermediate, which is primed for cyclization. Using hydroxylamine hydrochloride provides the necessary N-O fragment to form the isoxazole ring. The final reduction step is a standard and high-yielding conversion of an ester to an aldehyde, providing the target scaffold.

General Synthetic Workflow

Caption: General synthesis of 3-phenylisoxazole-5-carbaldehyde.

Experimental Protocol: Synthesis of 3-phenylisoxazole-5-carbaldehyde[5]

-

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (β-Diketone)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate dropwise at room temperature.

-

Follow with the dropwise addition of the desired substituted acetophenone (e.g., acetophenone).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the diketo ester.

-

Filter, wash with water, and dry the crude product. Recrystallize from ethanol.

-

-

Step 2: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

-

Dissolve the diketo ester from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the isoxazole ester.

-

-

Step 3: Reduction to 3-phenylisoxazole-5-carbaldehyde

-

Suspend Lithium Aluminum Hydride (LiAlH₄) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Add a solution of the isoxazole ester from Step 2 in dry THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde. Purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient).

-

Part 2: Key Biological Activities and Applications

The isoxazole-5-carbaldehyde scaffold serves as a launching point for derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Schiff bases, formed by the condensation of the isoxazole-5-carbaldehyde with various primary amines, have emerged as a particularly promising class of antimicrobial agents.[7] The resulting imine (-C=N-) linkage is crucial for their biological activity.

Mechanism of Action Insight: The antimicrobial action of Schiff bases is often attributed to the electrophilic nature of the imine carbon, which can interact with and inactivate essential microbial enzymes or proteins. The overall lipophilicity of the molecule, governed by the substituents on both the isoxazole and the amine-derived portion, plays a critical role in its ability to penetrate microbial cell walls.

A study involving benzothiazole-linked isoxazole Schiff bases demonstrated potent activity against a panel of bacteria and fungi. The structure-activity relationship (SAR) revealed that substitutions on the benzothiazole ring significantly modulated the minimum inhibitory concentration (MIC).

Table 1: Antimicrobial Activity of Benzothiazole-Linked Isoxazole Schiff Bases

| Compound ID | R (Substitution on Benzothiazole) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| 12d | 6-F | 3.9 | 7.8 | 7.8 | 15.6 |

| 12g | 6-Cl | 7.8 | 15.6 | 15.6 | 32.5 |

| 12l | 6-Br | 3.9 | 7.8 | 7.8 | 15.6 |

| Ciprofloxacin | - | 3.12 | 1.56 | - | - |

| Fluconazole | - | - | - | 3.12 | 6.25 |

Note: Data extracted from a study by Mallikarjun et al. Compounds 12d, 12g, and 12l showed promising antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[5][9]

This protocol is a self-validating system as it includes positive (standard antibiotic) and negative (no drug) controls to ensure the assay is performing correctly.

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

-

Culture Preparation: Inoculate the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include wells with broth and inoculum only (negative control) and wells with broth, inoculum, and the standard antibiotic (positive control).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The isoxazole scaffold is a frequent feature in molecules designed as anticancer agents.[8][9] Derivatives act through various mechanisms, including the induction of apoptosis, inhibition of crucial cell cycle enzymes like sirtuins, and disruption of signaling pathways such as those involving vascular endothelial growth factor receptor (VEGFR).[1][9][10] The isoxazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to amides—a class of compounds that has shown significant cytotoxic potential.[11]

Table 2: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-Chalcone Hybrid (10a) | DU145 (Prostate) | 0.96 | [10] |

| Isoxazole-Chalcone Hybrid (10b) | DU145 (Prostate) | 1.06 | [10] |

| Dihydropyrazole Derivative (45) | A549 (Lung) | 2 | [12] |

| Dihydropyrazole Derivative (39) | A549 (Lung) | 4 | [12] |

| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | [11] |

| Isoxazole-Carboxamide (2d/2e) | Hep3B (Liver) | ~23 µg/mL | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its internal logic relies on the principle that only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

-

Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13]

COX Pathway and Isoxazole Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives.

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][14]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay[1]

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle only), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized isoxazole derivatives. Administer the compounds orally or intraperitoneally.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Neuroprotective Activity

Emerging research points to the potential of isoxazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15] The mechanisms are still being elucidated but may involve the modulation of complex pathways. For instance, certain isoxazole-isoxazole hybrids have been shown to inhibit stearoyl-CoA desaturase (SCD1 and SCD5), enzymes implicated in neuronal function and survival.[15] While this area is less developed than others, the initial findings are promising and warrant further investigation into the neuroprotective capabilities of isoxazole-5-carbaldehyde derivatives.

Conclusion and Future Perspectives

Substituted isoxazole-5-carbaldehydes represent a synthetically tractable and biologically significant class of molecules. The aldehyde group provides a gateway to a vast chemical diversity, enabling the creation of extensive libraries of Schiff bases, hydrazones, and other derivatives. The compelling data across antimicrobial, anticancer, and anti-inflammatory domains underscore the therapeutic potential of this scaffold.

Future research should focus on:

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets of the most active compounds.

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their drug-like characteristics.

-

In Vivo Efficacy: Progressing the most promising candidates from in vitro assays to more complex in vivo models of disease to validate their therapeutic potential.

The isoxazole-5-carbaldehyde core is a powerful starting point for the discovery of next-generation therapeutics. The combination of its synthetic accessibility and proven biological relevance ensures that it will remain an area of intense interest for medicinal chemists and drug discovery professionals for the foreseeable future.

References

-

Pardeshi, A., & Sonawane, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Pharmaceutical and Biological Evaluations. [Link]

-

Kiyani, H., & Gholami, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

Sethi, P., Khare, R., & Choudhary, R. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

-

Reddy, B. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Anonymous. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. [Link]

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

-

Mallikarjun, V. P., et al. (2017). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Indian Journal of Pharmaceutical Sciences. [Link]

-

Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Future Science. [Link]

-

Kasar, R., & Sonawane, K. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

-

Anonymous. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

-

Wrona-Krol, E., & Rownicka-Zubik, J. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

-

Sharma, A., et al. (2025). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. Bioorganic Chemistry. [Link]

-

Tomer, I., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

-

Kiyani, H., & Gholami, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

-

Paul, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Survey in Fisheries Sciences. [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

-

Zhang, Y., et al. (2024). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

-

Shaik, A. B., et al. (2018). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]

-

Kim, K., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. [Link]

-

Anonymous. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Boulaamane, R., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

-

Anonymous. (2024). Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate. [Link]

-

Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

-

Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. espublisher.com [espublisher.com]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. mdpi.com [mdpi.com]

Pharmacological potential of isoxazole derivatives in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its electronic nature and ability to act as a bioisostere, have led to its incorporation into a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of the pharmacological potential of isoxazole derivatives, delving into their diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental design and present self-validating protocols to ensure scientific rigor. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

The Versatility of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole moiety is a cornerstone in the design of contemporary pharmaceuticals.[3][4] Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, confers a unique set of electronic and steric properties that are highly advantageous for drug design.[2] The presence of these heteroatoms allows for a range of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for high-affinity binding to biological targets.[3]

Furthermore, the isoxazole ring is often employed as a bioisosteric replacement for other functional groups, such as amides and esters, to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[3] This strategic substitution can lead to compounds with superior drug-like properties. The synthetic accessibility of isoxazole derivatives, through well-established methodologies like 1,3-dipolar cycloaddition, further contributes to its prevalence in drug discovery programs.[1]

The following sections will explore the diverse pharmacological landscapes where isoxazole derivatives have made a significant impact, including their roles as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-Inflammatory Potential of Isoxazole Derivatives: Targeting the Arachidonic Acid Cascade

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][5]

Mechanism of Action: Selective COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]

Several isoxazole-containing drugs, such as Valdecoxib and Parecoxib, are potent and selective COX-2 inhibitors.[1][7] The isoxazole scaffold in these molecules is crucial for their selective binding to the active site of the COX-2 enzyme.[2] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the isoxazole ring of these inhibitors, contributing to their selectivity.[2]

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by isoxazole derivatives.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely accepted and robust model for evaluating the anti-inflammatory activity of novel compounds.[1] The underlying principle is the induction of a localized, acute inflammation by injecting carrageenan, a phlogistic agent, into the paw of a rodent.[1][8] The subsequent swelling (edema) is a quantifiable measure of the inflammatory response.

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the isoxazole derivative. The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[9]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality and Self-Validation:

-

Why Carrageenan? Carrageenan induces a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins, which is the target of COX inhibitors. This allows for the assessment of a compound's effect on prostaglandin-mediated inflammation.

-

Controls: The inclusion of a vehicle control group is essential to determine the baseline inflammatory response. A standard drug group provides a benchmark for the potency of the test compound.

-

Blinding: To prevent observer bias, the individual measuring the paw volume should be blinded to the treatment allocation of the animals.

Anticancer Activity of Isoxazole Derivatives: A Multi-Targeted Approach

The isoxazole scaffold is present in numerous compounds with significant anticancer activity, targeting a variety of mechanisms to inhibit tumor growth and proliferation.[2][4]

Mechanisms of Action in Oncology

Isoxazole derivatives have been shown to exert their anticancer effects through several pathways:

-

Induction of Apoptosis: Many isoxazole-containing compounds can trigger programmed cell death in cancer cells. For example, isoxazolone-modified hydnocarpin has been shown to induce apoptosis in human lung and melanoma cancer cells.[3]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell division. For instance, some isoxazole compounds can induce G2/M phase arrest.[2]

-

Inhibition of Kinases: Isoxazoles can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A notable example is the inhibition of the p38 mitogen-activated protein (MAP) kinase.[3]

Signaling Pathway: p38 MAP Kinase Inhibition

The following diagram depicts the p38 MAP kinase signaling pathway and its inhibition by isoxazole derivatives.

Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.[10]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Causality and Self-Validation:

-

Why MTT? This assay provides a quantitative measure of cell viability, which is a direct indicator of a compound's cytotoxic effect.

-

Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic agent (e.g., doxorubicin) can be used as a positive control. Wells containing only medium and MTT are used to determine the background absorbance.

-

Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results.

-

Cell Line Selection: The choice of cancer cell line is critical and should be based on the specific research question.[11] For example, if a compound is designed to target a specific receptor, a cell line overexpressing that receptor should be used.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Harmine Derivative 18 | HCT116 (Colon) | 0.2 | [2] |

| Harmine Derivative 18 | MCF7 (Breast) | 9.7 | [2] |

| Forskolin Derivative 6 | MCF-7 (Breast) | 0.5 | [2] |

| Combretastatin A-4 Derivative 8 | Various | EC50 = 0.001 | [2] |

| Meisoindigo Derivative 11 | MCF-7 (Breast) | 2.3 | [2] |

| Meisoindigo Derivative 11 | Hep3B (Liver) | 2.7 | [2] |

Antimicrobial Potential of Isoxazole Derivatives

The isoxazole ring is a key component of several antibacterial and antifungal agents.[4] The mechanism of action of these compounds can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis.

Mechanisms of Antimicrobial Action

-

Inhibition of Dihydropteroate Synthase: The sulfonamide antibiotic Sulfisoxazole, which contains an isoxazole ring, competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

-

Inhibition of Fungal Cell Wall Synthesis: The antifungal drug micafungin, which features an isoxazole moiety, inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard in vitro technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The isoxazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality and Self-Validation:

-

Why Broth Microdilution? This method allows for the simultaneous testing of multiple concentrations of a compound against a microorganism, providing a quantitative measure of its antimicrobial activity.

-

Controls: A positive control well (containing only the microorganism and growth medium) and a negative control well (containing only the growth medium) are included to ensure the validity of the assay.

-

Resazurin Assay for Viability: The addition of a viability indicator like resazurin can provide a more objective and sensitive determination of microbial growth inhibition.[12] A color change from blue to pink indicates viable, metabolically active cells.[12]

Table 2: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sampangine Derivative 42 | C. neoformans H99 | 0.031 | [2] |

| Sampangine Derivative 42 | C. albicans (resistant) | 0.12 | [2] |

| Curcumin Derivative 40 | M. tuberculosis | 0.09 | [2] |

| Cinchonic Acid Derivative 47a | M. tuberculosis H37Rv | 0.5 | [2] |

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[4] Its favorable physicochemical properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox. The diverse range of pharmacological activities exhibited by isoxazole derivatives, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscores the immense potential of this heterocyclic motif.

Future research in this area will likely focus on the development of isoxazole derivatives with enhanced target selectivity and improved pharmacokinetic profiles. The exploration of novel synthetic methodologies will enable the creation of more complex and diverse chemical libraries. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of isoxazole compounds will facilitate the rational design of next-generation therapeutics with superior efficacy and safety profiles. The continued investigation of the pharmacological potential of isoxazole derivatives holds great promise for addressing unmet medical needs and advancing human health.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6).

- Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed. (n.d.).

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).

- MTT assay protocol | Abcam. (n.d.).

- MTT Cell Proliferation Assay - ATCC. (n.d.).

- Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10).

- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).

- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22).

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14).

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10).

Sources

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selectscience.net [selectscience.net]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis of 3-(Aryl)-Isoxazole-5-Carbaldehydes

Introduction: The Strategic Importance of 3-(Aryl)-Isoxazole-5-Carbaldehydes in Modern Drug Discovery

The 3-(aryl)-isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the pharmacophores of numerous therapeutic agents. The introduction of a carbaldehyde group at the 5-position transforms this versatile core into a highly valuable synthetic intermediate. This functional handle serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs. The inherent reactivity of the aldehyde allows for its elaboration into a wide range of functionalities, including but not limited to, amines via reductive amination, alcohols through reduction, carboxylic acids via oxidation, and various carbon-carbon bond formations (e.g., Wittig, aldol reactions). This guide provides an in-depth exploration of the principal synthetic routes to 3-(aryl)-isoxazole-5-carbaldehydes, offering field-proven insights into the causality of experimental choices and providing detailed, self-validating protocols for key transformations.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of 3-(aryl)-isoxazole-5-carbaldehydes can be broadly approached through two primary, robust, and well-established strategies:

-

Route A: [3+2] Cycloaddition Followed by Oxidation. This convergent approach involves the initial construction of the isoxazole ring with a masked or precursor functional group at the 5-position, which is subsequently oxidized to the desired aldehyde. This strategy is often favored for its high regioselectivity and the commercial availability of the starting materials.

-

Route B: [3+2] Cycloaddition to an Ester Synthon Followed by Reduction. In this pathway, the isoxazole-5-carboxylate ester is first synthesized, followed by a controlled partial reduction to the aldehyde. This method offers an alternative to oxidation-based strategies and can be advantageous when dealing with sensitive functional groups that may not be compatible with oxidative conditions.

A third, more direct but less universally applicable approach, the Vilsmeier-Haack formylation , will also be discussed as a potential, albeit more substrate-dependent, synthetic avenue.

Route A: The Convergent Path of Cycloaddition and Subsequent Oxidation

This synthetic strategy is arguably the most common and versatile approach. It hinges on the classic 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by a reliable oxidation of a precursor alcohol.

Mechanism and Rationale

The cornerstone of this route is the [3+2] cycloaddition between an in situ generated aryl nitrile oxide and an alkyne bearing a hydroxymethyl group, such as propargyl alcohol. The aryl nitrile oxide is typically generated from the corresponding aryl aldoxime by oxidation with an agent like sodium hypochlorite. The cycloaddition proceeds with high regioselectivity, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, and the nitrogen adding to the terminal carbon, to furnish the desired 3,5-disubstituted isoxazole. The resulting (3-aryl-isoxazol-5-yl)methanol is then oxidized to the target carbaldehyde using a mild and selective oxidizing agent like the Swern oxidation system, which is well-suited for this transformation due to its high efficiency and tolerance of the isoxazole ring.[1][2][3]

Experimental Protocols

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be generalized for various aryl aldoximes.[3]

Materials:

-

Aryl aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Propargyl alcohol (1.5 eq)

-

Sodium hypochlorite solution (commercial bleach, ~5-6%)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Aldoxime Formation: To a solution of the aryl aldehyde (1.0 eq) in pyridine (2.0 eq) at 0 °C, add hydroxylamine hydrochloride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up of Aldoxime: Quench the reaction with 1 M HCl and extract with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude aryl aldoxime, which can often be used in the next step without further purification.

-

Cycloaddition: Dissolve the crude aryl aldoxime in dichloromethane. To this solution, add propargyl alcohol (1.5 eq). Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise with vigorous stirring. The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring and Work-up: Stir the biphasic mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (3-aryl-isoxazol-5-yl)methanol.

This is a general and reliable protocol for the Swern oxidation of primary alcohols.[1][4][5]

Materials:

-

(3-Aryl-isoxazol-5-yl)methanol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activator Formation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of (3-aryl-isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes at this temperature.

-

Base Addition and Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-(aryl)-isoxazole-5-carbaldehyde.

Visualization of Route A Workflow

Route B: The Reductive Path from an Ester Precursor

This synthetic route provides a valuable alternative to the oxidation-based approach, particularly when the substrate is sensitive to oxidative conditions. It involves the initial synthesis of an isoxazole-5-carboxylate ester, which is then selectively reduced to the aldehyde.

Mechanism and Rationale

Similar to Route A, this strategy commences with a [3+2] cycloaddition reaction. In this case, the aryl nitrile oxide reacts with an acetylene synthon bearing an ester group, such as ethyl propiolate. The regioselectivity of this cycloaddition is again high, affording the ethyl 3-aryl-isoxazole-5-carboxylate. The subsequent step involves the partial reduction of the ester to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6][7][8] At low temperatures (typically -78 °C), DIBAL-H adds to the ester carbonyl to form a stable tetrahedral intermediate. Upon aqueous work-up, this intermediate collapses to yield the aldehyde. Over-reduction to the primary alcohol is minimized by maintaining the low temperature throughout the reaction.[6]

Experimental Protocols

This protocol is based on the cycloaddition of nitrile oxides with ethyl propiolate.[9]

Materials:

-

Aryl aldoxime (1.0 eq, from Part 1 of Route A)

-

Ethyl propiolate (1.2 eq)

-

Sodium hypochlorite solution (commercial bleach, ~5-6%)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cycloaddition: Dissolve the aryl aldoxime (1.0 eq) in DCM and add ethyl propiolate (1.2 eq).

-

Nitrile Oxide Generation: Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-